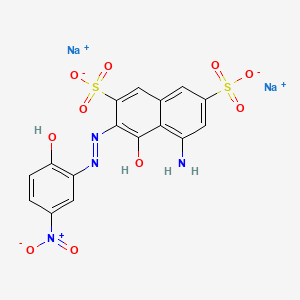
2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride
Übersicht
Beschreibung
2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1797869-66-9 . It has a molecular weight of 207.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-chloro-6-hydroxybenzimidamide hydrochloride . The Inchi Code for this compound is 1S/C7H7ClN2O.ClH/c8-4-2-1-3-5 (11)6 (4)7 (9)10;/h1-3,11H, (H3,9,10);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The compound’s molecular formula is C7H8Cl2N2O .Wissenschaftliche Forschungsanwendungen
Borabenzene Derivatives and Carbene Adducts
The study by Zheng and Herberich (2000) on borabenzene derivatives reveals the formation of carbene adducts with borabenzene, providing insights into the interaction between carbene compounds and borabenzene derivatives. This research could offer a perspective on the reactivity of similar chloro-hydroxybenzene compounds in forming adducts or complexes with other organic or inorganic species, potentially including 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride (Zheng & Herberich, 2000).
Schiff Base Metal Complexes
The synthesis and characterization of Schiff base metal complexes by Ahmadi and Amani (2012) explore the use of azo group-containing ligands with copper(II) and cobalt(II), leading to findings on their magnetic properties and biological activity. This research might indirectly suggest the utility of 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride in forming metal complexes, given its potential as a ligand or precursor in similar reactions (Ahmadi & Amani, 2012).
Photophysical Properties and Reactivity
Badger et al. (1964) investigated the photochemical reactions of azo compounds, including the cyclodehydrogenation of substituted azobenzenes. This research is relevant for understanding the photophysical properties and reactivity under light irradiation of benzene derivatives, which might be extrapolated to study the behavior of 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride under similar conditions (Badger, Drewer, & Lewis, 1964).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-chloro-6-hydroxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBPMABNFXPJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)
![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)


![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)


![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)


![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)
![Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1459972.png)